molecular formula C14H12FN3O2 B12873741 3-(4-Fluorophenyl)-5-(furan-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide CAS No. 885269-89-6

3-(4-Fluorophenyl)-5-(furan-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide

Cat. No.: B12873741
CAS No.: 885269-89-6
M. Wt: 273.26 g/mol
InChI Key: GWCLUKMLJHRLME-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-(furan-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, a furan ring, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-(furan-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the reaction of 4-fluorobenzaldehyde with furan-2-carbaldehyde in the presence of hydrazine hydrate The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and purity. Immobilized enzymes, such as Candida antarctica lipase B, can be used to achieve enantiomerically pure products under optimized conditions .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-(furan-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydropyrazoles and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluorophenyl)-5-(furan-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-(furan-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(furan-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide
  • 3-(4-Bromophenyl)-5-(furan-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide
  • 3-(4-Methylphenyl)-5-(furan-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide

Uniqueness

The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-5-(furan-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Biological Activity

3-(4-Fluorophenyl)-5-(furan-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula C14H12FN3O2 and a molecular weight of 273.26 g/mol, is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Structure and Synthesis

The synthesis of this compound typically involves the reaction of 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole with appropriate carboxamide derivatives under specific conditions to yield the target compound in good yields. The crystal structure analysis indicates that the compound forms stable structures with specific intermolecular interactions, contributing to its biological activity .

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated effective inhibition against various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis in cancer cells, with some derivatives showing IC50 values as low as 49.85 µM against specific cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. A related compound demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, suggesting that this compound may also possess significant anti-inflammatory properties .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various pathogenic bacteria and fungi. Preliminary studies show promising results with minimum inhibitory concentration (MIC) values indicating effective bactericidal activity against strains such as Staphylococcus aureus and Escherichia coli. For example, related pyrazole derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. The presence of fluorine in the aromatic ring and furan moiety appears to enhance the compound's interaction with biological targets, thereby improving its pharmacological profile .

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Antitumor Studies : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications in the substituents significantly affected their cytotoxicity profiles.
  • Anti-inflammatory Evaluations : Compounds were screened for their ability to inhibit inflammatory cytokines in vitro, revealing a strong correlation between structural features and anti-inflammatory potency.
  • Antimicrobial Testing : The antimicrobial activities were assessed using standard protocols for determining MIC and minimum bactericidal concentrations (MBC), showcasing the potential of these compounds as therapeutic agents against resistant strains.

Properties

CAS No.

885269-89-6

Molecular Formula

C14H12FN3O2

Molecular Weight

273.26 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazole-2-carboxamide

InChI

InChI=1S/C14H12FN3O2/c15-10-5-3-9(4-6-10)11-8-12(13-2-1-7-20-13)18(17-11)14(16)19/h1-7,12H,8H2,(H2,16,19)

InChI Key

GWCLUKMLJHRLME-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)F)C(=O)N)C3=CC=CO3

Origin of Product

United States

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